3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid
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Overview
Description
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid, also known as 5-Bromo-2-methoxycinnamic acid, is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.083 g/mol . This compound belongs to the class of aromatic heterocycles and carboxylic acids, and it is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, along with a prop-2-enoic acid moiety .
Preparation Methods
The synthesis of 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid typically involves the bromination of 2-methoxycinnamic acid. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Chemical Reactions Analysis
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The double bond in the prop-2-enoic acid moiety can be reduced to form the corresponding propanoic acid derivative using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to biological targets . The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid can be compared with other similar compounds such as:
3-(4-Hydroxy-2-methoxyphenyl)prop-2-enoic acid:
3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid:
3,4-Dimethoxybenzoic acid: It has two methoxy groups on the phenyl ring and a carboxylic acid moiety.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities .
Properties
IUPAC Name |
3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QABZTGNRWBRJBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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